Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate is a complex organic compound with a unique structure that includes both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The nitrated intermediate undergoes amidation with 3-methyl-4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like methoxy and nitro can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)-3-[(3-methylphenyl)formamido]propanoate: Lacks the nitro group, which may result in different chemical and biological properties.
Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate: Similar structure but with a different position of the nitro group, affecting its reactivity and applications.
Uniqueness
Ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate is unique due to the combination of methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-4-28-19(23)12-17(14-5-8-16(27-3)9-6-14)21-20(24)15-7-10-18(22(25)26)13(2)11-15/h5-11,17H,4,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCGDZXBDQLXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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